z-d-Asp-ome

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

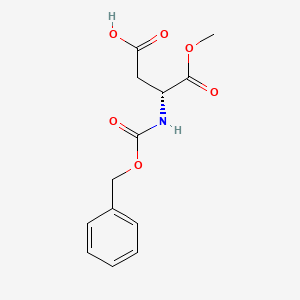

(3R)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFFBNAPQRDRQW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is Z-D-Asp-OMe

An In-Depth Technical Guide to Z-D-Aspartic Acid Derivatives: From Peptide Synthesis to Apoptosis and Neuroscience Research

Abstract

The term "Z-D-Asp-OMe" represents a class of chemically modified amino acid derivatives with significant, yet distinct, applications across biochemistry, drug development, and neuroscience. This guide provides a comprehensive technical overview, disambiguating the nomenclature and detailing the multifaceted roles of these compounds. We will explore N-Benzyloxycarbonyl-D-aspartic acid methyl esters as fundamental building blocks in peptide synthesis, elucidating the strategic importance of their protecting groups. A primary focus will be on their incorporation into irreversible caspase inhibitors, where the O-methylation of the aspartate side chain is a critical modification for enhancing cell permeability to study and control apoptosis. Furthermore, this guide will touch upon the intrinsic biological significance of the D-aspartate moiety as an endogenous neuromodulator, highlighting the potential for these derivatives in neuropharmacological research. Through detailed protocols, mechanistic diagrams, and an exploration of the causality behind experimental design, this document serves as an essential resource for researchers and scientists in the field.

Part 1: Foundational Chemistry of Z-D-Aspartic Acid Derivatives

A precise understanding of the structure and nomenclature of Z-D-Aspartic acid derivatives is paramount for their correct application. The ambiguity in "this compound" necessitates a clear distinction between the key variants used in research.

Nomenclature and Structural Disambiguation

The core components of the name are:

-

Z: Refers to the Benzyloxycarbonyl (formerly Carbobenzoxy) group, a robust protecting group for the α-amino group of the amino acid. It is removable under non-acidic conditions, typically via catalytic hydrogenation.[1][2]

-

D-Asp: Denotes the D-isomer of Aspartic Acid, a non-proteinogenic amino acid with specific roles in the nervous and endocrine systems.[3][4]

-

-OMe: Indicates a methyl ester. Its position is critical and defines the molecule's function.

The three primary structures are:

-

Z-D-Asp-OH (N-Carbobenzyloxy-D-aspartic Acid): The foundational protected D-amino acid with two free carboxyl groups.[5]

-

This compound (N-Carbobenzyloxy-D-aspartic acid α-methyl ester): The methyl ester is on the alpha-carboxyl group (the one attached to the chiral carbon). The side-chain (β) carboxyl group remains a free acid.

-

Z-D-Asp(OMe)-OH (N-Benzyloxycarbonyl-D-aspartic acid β-methyl ester): The methyl ester is on the side-chain (β) carboxyl group.[1] The alpha-carboxyl group is free, making this a key building block for introducing a protected D-aspartate residue into a peptide chain during synthesis.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and application in synthetic protocols.

| Property | Z-D-Asp-OH | Z-L-Asp-OMe* | Z-D-Asp(OMe)-OH |

| Synonyms | N-Cbz-D-aspartic Acid[5] | N-Cbz-L-Aspartic acid 1-methyl ester[6] | N-Cbz-D-Aspartic acid 4-methyl ester |

| CAS Number | 78663-07-7 | 4668-42-2[6][7] | 3160-47-2 (L-isomer)[1] |

| Molecular Formula | C₁₂H₁₃NO₆[8] | C₁₃H₁₅NO₆[7] | C₁₃H₁₅NO₆[1] |

| Molecular Weight | 267.23 g/mol [8] | 281.26 g/mol [7] | 281.26 g/mol [1] |

| Appearance | White to off-white solid | White to off-white powder[9] | White to off-white powder[1] |

| Storage | Store at -20°C for long-term stability[10] | Store at -20°C for long-term stability[9] | Store at -20°C for long-term stability[2] |

| Note: Data for the D-isomer of Z-Asp-OMe is not readily available; properties of the more common L-isomer are provided for reference. |

Part 2: Application in Apoptosis Research: The Role of Z-D-Asp(OMe) in Caspase Inhibitors

The most prominent application of Z-Asp(OMe) derivatives in cell biology is as components of peptide-based caspase inhibitors used to study and prevent apoptosis, or programmed cell death.

Introduction to Caspases and Apoptosis

Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The process is executed by a family of cysteine proteases called caspases . These enzymes exist as inactive zymogens (procaspases) and are activated through two primary pathways:

-

Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspase-8.[11]

-

Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress (e.g., DNA damage), leading to mitochondrial outer membrane permeabilization, release of cytochrome c, formation of the apoptosome, and activation of initiator caspase-9.[12]

Both pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7 , which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[11]

Mechanism of Peptide-Based Caspase Inhibition

Caspases recognize and cleave specific tetrapeptide sequences in their substrates, with a stringent requirement for an Aspartic Acid (Asp) residue at the P1 position (the position immediately N-terminal to the cleavage site). For example, caspase-3 and -7 preferentially cleave the sequence Asp-Glu-Val-Asp (DEVD).

Peptide inhibitors leverage this specificity. They are designed with a preferred recognition sequence (e.g., DEVD for caspase-3/7, VAD for pan-caspase) followed by a reactive group, such as a fluoromethylketone (-FMK) or a chloromethylketone (-CMK). This design allows the inhibitor to act as a "suicide substrate":

-

The peptide sequence directs the inhibitor to the active site of the target caspase.

-

The inhibitor forms a covalent, irreversible bond with the catalytic cysteine residue in the caspase's active site.

-

This irreversible binding permanently inactivates the enzyme, halting the apoptotic cascade.

The "-OMe" Modification: A Key for Cell Permeability

Causality: A significant challenge in targeting intracellular enzymes like caspases is delivering the inhibitor across the plasma membrane. Peptide inhibitors containing free carboxyl groups (like the side chain of Aspartic Acid) are negatively charged at physiological pH. This charge makes them highly polar and prevents passive diffusion across the lipid bilayer of the cell membrane.

The O-methylation of the aspartic acid side chain—creating Z-Asp(OMe)—neutralizes this negative charge.[13] This esterification dramatically increases the lipophilicity (fat-solubility) of the peptide, facilitating its passage through the cell membrane and enabling it to reach its cytosolic targets.[13] Once inside the cell, intracellular esterases can cleave the methyl ester, regenerating the free carboxyl group which may be important for optimal binding to the caspase active site.

Experimental Protocol: Assessing Apoptosis Inhibition in Cell Culture

This protocol describes a self-validating system to test the efficacy of a cell-permeable, pan-caspase inhibitor (e.g., Z-VAD(OMe)-FMK) in preventing apoptosis in a suspension cell line like Jurkat T-cells.

Objective: To determine if pre-treatment with a caspase inhibitor can prevent staurosporine-induced apoptosis.

Materials:

-

Jurkat cells in logarithmic growth phase.

-

Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin).[14][15]

-

Staurosporine (apoptosis inducer), 1 mM stock in DMSO.

-

Pan-caspase inhibitor Z-VAD(OMe)-FMK, 20 mM stock in DMSO.[16]

-

Phosphate-Buffered Saline (PBS).

-

Caspase-Glo® 3/7 Assay Kit (or similar luminescence-based kit).

-

Sterile cell culture plates (96-well, white-walled for luminescence).[17]

-

Luminometer.

Workflow Diagram:

Step-by-Step Methodology:

-

Cell Plating:

-

Count Jurkat cells and adjust the density to 1x10⁵ cells/mL in pre-warmed complete media.

-

Dispense 100 µL of the cell suspension into each well of a white-walled 96-well plate (10,000 cells/well).

-

-

Pre-treatment (Inhibitor Addition):

-

Rationale: The inhibitor must be present inside the cells before the apoptotic cascade is initiated to be effective. A 1-hour pre-incubation is typically sufficient.

-

Prepare dilutions of the Z-VAD(OMe)-FMK inhibitor. For a final concentration of 50 µM, add 0.25 µL of the 20 mM stock to the 100 µL of cells.

-

Self-Validating Controls:

-

Vehicle Control (Negative): Add an equivalent volume of DMSO (e.g., 0.25 µL) to a set of wells. This establishes the baseline caspase activity in healthy cells.

-

Apoptosis Control (Positive): Add DMSO to another set of wells. These will later receive the apoptosis inducer.

-

Inhibitor Only Control: Add the inhibitor to a set of wells. This ensures the inhibitor itself is not cytotoxic or does not artifactually affect the assay.

-

-

Incubate the plate for 1 hour at 37°C, 5% CO₂.

-

-

Induction of Apoptosis:

-

Rationale: Staurosporine is a potent, broad-spectrum kinase inhibitor that reliably induces the intrinsic apoptotic pathway.

-

Prepare a working dilution of staurosporine. To achieve a final concentration of 1 µM, add 1 µL of a 100 µM working stock to the relevant wells.

-

Add staurosporine to the "Apoptosis Control" wells and the inhibitor-treated wells.

-

Add an equivalent volume of media or vehicle to the "Vehicle Control" and "Inhibitor Only" wells.

-

Incubate the plate for 3-4 hours at 37°C, 5% CO₂.

-

-

Caspase Activity Measurement:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 hour, protected from light.

-

Rationale: The reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence). When cleaved by active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Analysis:

-

Subtract the average background reading (wells with media only) from all experimental readings.

-

Normalize the data: Set the "Apoptosis Control" (Staurosporine + DMSO) signal to 100% activity. The "Vehicle Control" should be low.

-

Calculate the % inhibition for the inhibitor-treated wells relative to the "Apoptosis Control". A successful experiment will show a significant reduction in luminescence in the inhibitor-treated wells compared to the staurosporine-only wells.

-

-

Part 3: The Biological Significance of D-Aspartate in Neuroscience

While the L-isomers of amino acids are the canonical building blocks of proteins, certain D-amino acids have crucial, specialized roles. D-Aspartic acid (D-Asp) is a prominent example, acting as an endogenous signaling molecule in the nervous and neuroendocrine systems.[3][18]

D-Aspartate as an Endogenous Neuromodulator

-

Neuroendocrine Role: D-Asp is involved in the regulation of hormone synthesis and release. It has been shown to stimulate the release of luteinizing hormone (LH), growth hormone (GH), and testosterone.[18]

-

Neurotransmitter/Neuromodulator Role: High concentrations of D-Asp are found in the brain during embryonic development and early postnatal life, decreasing significantly in adulthood due to the activity of the enzyme D-aspartate oxidase, which specifically degrades it.[4][19] D-Asp fulfills many criteria of a neurotransmitter: it is synthesized in neurons, stored in synaptic vesicles, and released upon neuronal depolarization.[20]

-

NMDA Receptor Agonism: A key mechanism of D-Asp's action in the brain is its function as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[19] By binding to the glutamate site on the NMDA receptor, D-Asp can modulate neuronal excitability and synaptic strength.[4]

Research Applications

The use of Z-D-Asp derivatives provides a powerful tool for neuropharmacology. By protecting the functional groups, Z-D-Asp-OH or its esterified variants can be incorporated into novel peptides or used as pro-drugs for targeted delivery. This allows researchers to design specific probes to investigate the D-Aspartate signaling pathway, develop antagonists or agonists with improved pharmacokinetic properties, and explore the therapeutic potential of modulating NMDA receptor activity in neurological disorders.

Part 4: Summary and Future Directions

Z-D-Aspartic acid methyl ester and its related derivatives are versatile chemical tools with distinct and important applications. As Z-D-Asp(OMe)-OH, it is a crucial building block for synthesizing peptides. When incorporated into larger peptide sequences like Z-VAD(OMe)-FMK, the O-methylated aspartate residue is indispensable for creating cell-permeable caspase inhibitors, which are vital for studying apoptosis. Finally, the inherent biological activity of the D-Aspartate moiety itself as a neuromodulator opens avenues for the use of these derivatives in the development of novel neuropharmacological agents.

Future research will likely focus on developing more selective caspase inhibitors to dissect the roles of individual caspases in disease. Additionally, the design of sophisticated Z-D-Asp-containing peptides could yield powerful new tools to probe the function of D-amino acid signaling in the brain, potentially leading to new therapies for conditions associated with NMDA receptor hypofunction.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021783, Z-Asp-OMe. PubChem.

- Aapptec. (n.d.). This compound. Aapptec Peptides.

- Gray, D. C., Mahrus, S., & Wells, J. A. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. Journal of the American Chemical Society.

- Holly, T. A., Drincic, A., et al. (2001). Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury. British Journal of Pharmacology.

- Gross, E., & Meienhofer, J. (n.d.). A convenient synthesis of aspartame. Journal of Chemical Education.

- Aapptec. (n.d.). Z-Asp(OMe)-OH [3160-47-2]. Aapptec Peptides.

- Community, T. M., Abe, J., et al. (2013). Novel mechanisms for caspase inhibition protecting cardiac function with chronic pressure overload. Journal of Molecular and Cellular Cardiology.

- Katane, M., & Homma, H. (2019). D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems. Amino Acids.

- Rosini, E., Pollegioni, L., et al. (2019). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences.

- Errico, F., Nisticò, R., et al. (2012). New insights on the role of free D-aspartate in the mammalian brain. Amino Acids.

- Priebe, C., & Poso, A. (2000). Mechanism of action of aspartic proteinases: application of transition-state analogue theory. Journal of Molecular Modeling.

- D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain Research Reviews.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723942, N-(Benzyloxycarbonyl)aspartic acid. PubChem.

- Spinelli, P., D'Aniello, S., et al. (2011). D-Aspartic acid is a novel endogenous neurotransmitter. The FASEB Journal.

- Errico, F., Napolitano, F., et al. (2009). D-aspartate: an atypical amino acid with neuromodulatory activity in mammals. Reviews in the Neurosciences.

- Kłoss, M., & Młynarczuk-Biały, I. (2007). The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.

- JoVE. (2016). Aseptic Techniques: Changing Cell Culture Media. YouTube.

- LabRoots. (2022). Using Chemically Defined Media for Cell Culture. YouTube.

- Carneiro, B. A., & El-Deiry, W. S. (2020). A Cell's Fate: An Overview of the Molecular Biology and Genetics of Apoptosis. MDPI.

- Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Carbobenzoxy-D-aspartic Acid | 78663-07-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4668-42-2(Z-Asp-OMe) | Kuujia.com [kuujia.com]

- 7. Z-Asp-OMe | C13H15NO6 | CID 7021783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Cell Culture & Analysis [sigmaaldrich.com]

- 16. selleckchem.com [selleckchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New insights on the role of free D-aspartate in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-D-Asp-OMe structure and properties

An In-Depth Technical Guide to Z-D-Asp(OMe)-OH: Structure, Properties, and Applications in Peptide Synthesis and Drug Discovery

Abstract

N-α-Benzyloxycarbonyl-D-aspartic acid β-methyl ester, commonly abbreviated as Z-D-Asp(OMe)-OH, is a pivotal protected amino acid derivative utilized in synthetic organic chemistry and drug development. Its unique structural configuration, featuring a benzyloxycarbonyl (Z) group protecting the α-amino function and a methyl ester on the side-chain carboxyl group, renders the α-carboxyl group selectively available for peptide bond formation. This guide provides a comprehensive technical overview of Z-D-Asp(OMe)-OH, detailing its chemical structure, physicochemical properties, and analytical characterization. We will explore its critical applications, particularly in the solution-phase synthesis of peptides and as a foundational building block for potent caspase inhibitors used in apoptosis research. Furthermore, this document addresses common technical challenges encountered during its use, such as aspartimide formation, and offers field-proven insights to mitigate these issues, ensuring high-yield, high-purity synthesis of target molecules.

Introduction: The Imperative of Protecting Groups in Peptide Synthesis

The stepwise construction of peptides with a defined sequence is a cornerstone of biochemical research and pharmaceutical development. This process necessitates a strategic approach to managing the reactive functional groups of the constituent amino acids—the α-amino group, the α-carboxyl group, and the side-chain group. Uncontrolled reactivity leads to a statistical mixture of products, including polymerization and side-chain branching.

The core principle of modern peptide synthesis, therefore, relies on the use of temporary "protecting groups" to mask specific reactive sites, allowing for regioselective peptide bond formation. Z-D-Asp(OMe)-OH is a classic example of such a strategically protected building block.[1]

-

The Benzyloxycarbonyl (Z) Group: This robust urethane-type protecting group shields the α-amino group from participating in unwanted reactions.[1] It is stable under a variety of conditions but can be cleanly removed via catalytic hydrogenation, a process that does not affect most other functional groups in a peptide.[1]

-

The β-Methyl Ester (OMe): The side-chain carboxyl group of aspartic acid is highly reactive. The methyl ester provides effective protection against its participation in amide bond formation.[1]

This dual-protection scheme leaves the α-carboxyl group as the sole reactive site for coupling with the amino group of another amino acid, making Z-D-Asp(OMe)-OH an invaluable tool for the controlled, sequential synthesis of complex peptides.[1]

Core Properties of Z-D-Asp(OMe)-OH

A thorough understanding of the fundamental properties of a reagent is a prerequisite for its successful application in synthesis and research.

Chemical Structure and Nomenclature

Z-D-Asp(OMe)-OH is an N-terminally protected derivative of the D-isomer of aspartic acid.

-

Systematic Name: (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

-

CAS Number: 47087-37-6[4]

-

Molecular Formula: C₁₃H₁₅NO₆[4]

-

Molecular Weight: 281.26 g/mol [4]

Caption: Chemical structure of Z-D-Asp(OMe)-OH.

Physicochemical Properties

The physical and chemical characteristics of Z-D-Asp(OMe)-OH are summarized below. This data is critical for determining appropriate solvents, storage conditions, and reaction parameters.

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [1] |

| Purity | Typically ≥95-98% | [4] |

| Molecular Formula | C₁₃H₁₅NO₆ | [4] |

| Molecular Weight | 281.26 g/mol | [4] |

| CAS Number | 47087-37-6 | [4] |

| SMILES String | COC(=O)CC(O)=O | |

| InChI Key | PHMBNDDHIBIDRQ-SCSAIBSYSA-N | |

| Storage | Store in a dry, cool, and well-ventilated place.[5] Room temperature is generally acceptable for transport and short-term storage.[4] |

Synthesis and Quality Control Workflow

Ensuring the identity and purity of Z-D-Asp(OMe)-OH is paramount before its use in a synthetic protocol. A multi-step analytical workflow is employed to validate the material.

Caption: A typical quality control workflow for validating Z-D-Asp(OMe)-OH.

Protocol 1: Structure Confirmation by ¹H NMR Spectroscopy

Causality: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another, allowing for an unambiguous verification of the compound's identity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Z-D-Asp(OMe)-OH in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.

-

Data Analysis (Expected Signals for the L-isomer are provided for reference[6]; the D-isomer will have an identical spectrum):

-

~7.37 ppm (multiplet, 5H): Aromatic protons of the benzyl group (C₆H₅).

-

~5.76 ppm (doublet, 1H): Urethane N-H proton.

-

~5.13 ppm (singlet, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).

-

~4.65 ppm (multiplet, 1H): The α-proton (Cα-H).

-

~3.76 ppm (singlet, 3H): Methyl ester protons (-OCH₃).

-

~3.00 ppm (doublet of doublets, 2H): The two diastereotopic β-protons (Cβ-H₂).

-

Protocol 2: Molecular Weight Verification by Mass Spectrometry

Causality: Mass spectrometry (MS) provides a direct measurement of the molecule's mass-to-charge ratio (m/z), which is used to confirm its molecular weight and elemental composition. This is a crucial step to ensure the correct compound is being used.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is gentle and suitable for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis:

-

In positive ion mode, expect to see the protonated molecular ion [M+H]⁺ at an m/z corresponding to 282.27.

-

In negative ion mode, expect the deprotonated molecular ion [M-H]⁻ at an m/z of 280.25.

-

High-resolution mass spectrometry can confirm the elemental formula (C₁₃H₁₅NO₆) with high accuracy.[7]

-

Applications in Advanced Research

The strategic placement of protecting groups makes Z-D-Asp(OMe)-OH a versatile reagent for several advanced applications.

Solution-Phase Peptide Synthesis

Z-D-Asp(OMe)-OH is well-suited for solution-phase peptide synthesis (SPPS), a method often preferred for large-scale production of shorter peptides.[8] The process involves the stepwise coupling of protected amino acids in a solvent.

Caption: Logical workflow for a dipeptide synthesis using Z-D-Asp(OMe)-OH.

Keystone in Caspase Inhibitor Synthesis

One of the most significant applications of D-amino acid derivatives is in the synthesis of enzyme inhibitors. Caspases, a family of cysteine proteases, are central players in the apoptotic (programmed cell death) pathway. Inhibitors of these enzymes are critical research tools and potential therapeutic agents.

Peptide-based caspase inhibitors often incorporate a D-aspartic acid residue at the P1 position to enhance specificity and stability. The compound Z-D(OMe)E(OMe)VD(OMe)-FMK is a potent, cell-permeable inhibitor of caspase-3 and caspase-7.[9] The "D(OMe)" moiety is derived directly from a building block like Z-D-Asp(OMe)-OH.

Expert Insight: The use of the D-isomer and O-methylation provides two key advantages:

-

Enhanced Stability: Peptides containing D-amino acids are more resistant to degradation by endogenous proteases, increasing their biological half-life.

-

Increased Cell Permeability: The methylation of the carboxyl groups neutralizes their negative charge, making the peptide more lipophilic and better able to cross the cell membrane to reach its intracellular targets.[9]

Caption: Inhibition of the apoptotic pathway by a caspase-3/7 inhibitor.

Technical Challenges and Mitigation Strategies

Aspartimide Formation: A Critical Side Reaction

The most significant challenge when using aspartic acid derivatives in peptide synthesis is the formation of a succinimide intermediate, known as an aspartimide.[8][10] This side reaction is particularly prevalent when the Asp residue is followed by amino acids like glycine, asparagine, or serine.[10]

Mechanism: The nitrogen atom of the peptide bond C-terminal to the Asp residue can perform a nucleophilic attack on the side-chain carbonyl carbon, leading to a cyclic five-membered ring and the elimination of the side-chain protecting group's alcohol (e.g., methanol).[10]

Consequences:

-

Chain Termination: The aspartimide is a stable intermediate that can halt peptide elongation.

-

Product Impurities: The aspartimide ring can be opened by hydrolysis or aminolysis, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[11]

-

Racemization: The α-carbon of the aspartimide is highly susceptible to epimerization, leading to a loss of stereochemical purity.[11]

Mitigation Strategies: While this issue is more pronounced in solid-phase synthesis using base-labile protecting groups, careful control of coupling and deprotection conditions in a solution-phase strategy can help minimize its occurrence.[8] Using sterically bulky side-chain esters can also hinder the cyclization reaction.[10]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling Z-D-Asp(OMe)-OH.

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.[5] In case of dust formation, use a suitable respirator (e.g., N95).

-

Handling: Avoid contact with skin and eyes.[5] Avoid breathing dust.[12] Keep away from heat and sources of ignition.[12] Use in a well-ventilated area.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Spills: For small spills, use appropriate tools to collect the material into a waste disposal container.[12] For large spills, prevent further leakage if safe to do so and collect the material for disposal in accordance with local regulations.[5][12]

References

- AAPPTec, LLC. (n.d.).

- PubChem, National Center for Biotechnology Information. (n.d.). Z-Asp-OMe.

- Journal of Chemical Education. (n.d.). A convenient synthesis of aspartame.

- Aapptec Peptides. (n.d.). Z-D-Asp-OMe.

- BenchChem. (2025). An In-depth Technical Guide to Z-Asp(OMe)

- BenchChem. (2025). Application Notes and Protocols for Large-Scale Synthesis of Peptides with Z-Asp(OMe).

- PubChem, National Center for Biotechnology Information. (n.d.). Z-D-Asp(OtBu)-OH.

- Aapptec Peptides. (n.d.). Z-Asp(OMe)-OH [3160-47-2].

- DC Chemicals. (n.d.). Caspase.

- Selleck Chemicals. (n.d.). Caspase Inhibitor Review.

- ResearchGate. (2024).

- National Institutes of Health. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000191).

- Iris Biotech GmbH. (n.d.).

- PubMed, National Center for Biotechnology Information. (n.d.). Identification of Asp isomerization in proteins by ¹⁸O labeling and tandem mass spectrometry.

- Analyst (RSC Publishing). (n.d.).

- MDPI. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. achemtek.com [achemtek.com]

- 5. echemi.com [echemi.com]

- 6. Z-ASP-OME | 4668-42-2 [chemicalbook.com]

- 7. Z-Asp-OMe | C13H15NO6 | CID 7021783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. novusbio.com [novusbio.com]

- 10. media.iris-biotech.de [media.iris-biotech.de]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to N-Carbobenzyloxy-D-aspartic acid alpha-methyl ester: A Chiral Building Block for Advanced Synthesis

Abstract

N-Carbobenzyloxy-D-aspartic acid α-methyl ester, systematically known as (R)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid, is a strategically modified amino acid derivative of significant utility in synthetic organic chemistry. Its unique architecture, featuring three distinct and orthogonally manageable functional groups, establishes it as a premier chiral building block. The presence of a stable N-terminal Cbz protecting group, a C-terminal α-methyl ester, and a reactive β-carboxylic acid provides chemists with precise control over sequential chemical transformations. This guide elucidates the core functions of this versatile intermediate, focusing on its pivotal role in the synthesis of peptides containing unnatural D-amino acids, its application as a chiral scaffold in asymmetric synthesis, and its relevance in the development of metabolically stable therapeutic agents. We will explore the causality behind its synthetic applications, provide field-proven experimental protocols, and present its physicochemical characteristics.

Physicochemical Properties and Molecular Architecture

N-Carbobenzyloxy-D-aspartic acid α-methyl ester is a white to off-white crystalline powder. Its structure is defined by the D-configuration of the chiral center, which is crucial for its applications in asymmetric synthesis. The strategic placement of protecting groups is the cornerstone of its function.

The molecular architecture allows for selective reactions at the β-carboxyl group while the α-amino and α-carboxyl groups remain shielded. The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for the amine, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation.[1] The α-methyl ester protects the main-chain carboxyl group and can be selectively cleaved under basic conditions (saponification), typically after the β-carboxyl has been utilized.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| CAS Number | 4668-42-2 | [2] |

| Molecular Formula | C₁₃H₁₅NO₆ | [3][4] |

| Molecular Weight | 281.26 g/mol | [4] |

| Appearance | White to off-white powder | |

| Melting Point | 89.0 to 93.0 °C | [2] |

| Chirality | (R)-configuration | [4] |

| Solubility | Soluble in methanol, ethyl acetate, and dioxane | [5] |

| ¹H NMR (CDCl₃) | δ ~2.9 ppm (m, 2H, β-CH₂), ~3.7 ppm (s, 3H, OCH₃), ~4.6 ppm (m, 1H, α-CH), ~5.1 ppm (s, 2H, PhCH₂), ~5.9 ppm (d, 1H, NH), ~7.3 ppm (m, 5H, Ar-H) | [5][6] |

Core Function: A Strategically Protected Chiral Intermediate

The primary function of Z-D-Asp(OH)-α-OMe is to serve as a versatile, multi-functional building block where each functional group can be addressed independently. This concept, known as orthogonal protection, is fundamental to complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[7]

-

Reactive Handle: The free β-carboxylic acid is the primary site for chemical modification, most commonly amide bond formation.

-

Amino Protection: The N-Cbz group ensures that the amino functionality does not interfere during the coupling of the β-carboxyl group. Its removal via hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a clean and efficient process that does not affect the methyl ester or other common protecting groups.[1]

-

Carboxyl Protection: The α-methyl ester prevents the main-chain carboxyl group from participating in undesired reactions. This allows for the selective activation and coupling of the side-chain carboxyl group.

The diagram below illustrates the distinct functional zones of the molecule, highlighting the reactive site and the protected groups.

Caption: Functional map of Z-D-Asp(OH)-α-OMe.

Application in Peptide Synthesis: Building Metabolic Stability

The incorporation of non-natural D-amino acids into peptide chains is a cornerstone strategy in drug development to enhance metabolic stability. Peptides composed exclusively of L-amino acids are rapidly degraded by proteases in the body. The presence of a D-amino acid at or near a cleavage site can sterically hinder enzyme recognition and catalysis, thereby increasing the peptide's in vivo half-life.

Z-D-Asp(OH)-α-OMe is an ideal reagent for introducing a D-aspartic acid residue into a growing peptide chain. The free β-carboxyl group can be activated and coupled to the N-terminus of a resin-bound peptide or the amino group of another amino acid ester.

Workflow: Peptide Coupling

The following diagram outlines a typical solution-phase workflow for coupling Z-D-Asp(OH)-α-OMe to an amino acid ester, such as L-Phenylalanine methyl ester, a key step in the synthesis of precursors for the artificial sweetener Aspartame, albeit using the D-enantiomer here for illustrative purposes.[8]

Caption: Workflow for a DCC/HOBt mediated peptide coupling.

Experimental Protocol: Synthesis of Z-D-Asp(α-OMe)-Phe-OMe

This protocol is an illustrative example based on standard peptide coupling methodologies.

-

Preparation: In a round-bottom flask, dissolve N-Carbobenzyloxy-D-aspartic acid α-methyl ester (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Cool the stirred solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in a minimal amount of DCM. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Causality Insight: DCC activates the carboxylic acid. HOBt is added to suppress racemization of the activated amino acid and to form a more stable active ester intermediate, which reduces side reactions.[9]

-

-

Coupling: To the reaction mixture, add L-Phenylalanine methyl ester hydrochloride (1.0 eq) followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.1 eq) to neutralize the hydrochloride salt.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure dipeptide.[1]

Advanced Applications and Considerations

Asymmetric Synthesis

Beyond peptides, Z-D-Asp(OH)-α-OMe serves as a chiral pool starting material. The defined stereocenter and multiple functional groups allow for its elaboration into a variety of complex, enantiomerically pure molecules, such as unnatural amino acids, heterocyclic compounds, and other chiral intermediates used in medicinal chemistry.[10][11]

Drug Discovery and Development

The core structure of protected aspartic acid derivatives has been explored for direct therapeutic potential. For instance, derivatives of N-(carbobenzyloxy)-L-aspartic acid have been synthesized and evaluated as potent topoisomerase IIα inhibitors, suggesting that this chemical scaffold could be a promising lead for the development of novel antitumor agents.[12] While this research used the L-enantiomer, it highlights the biological relevance of the overall molecular framework.

Mitigating Aspartimide Formation

A critical challenge when working with aspartic acid residues in peptide synthesis, particularly during Fmoc-based SPPS, is the base-catalyzed formation of aspartimide.[13][14] This side reaction involves the cyclization of the aspartic acid side chain, which can lead to racemization and the formation of undesired α- and β-peptides.[14] While Z-D-Asp(OH)-α-OMe is typically used in Cbz-based strategies (which are less prone to this issue than Fmoc chemistry), understanding this potential side reaction is crucial. The choice of coupling reagents, reaction temperature, and base can influence the extent of aspartimide formation. Using less hindered activating agents and carefully controlling the stoichiometry of the base are common strategies to minimize this side reaction.[15]

Conclusion

N-Carbobenzyloxy-D-aspartic acid α-methyl ester is far more than a simple amino acid derivative; it is a highly engineered chiral tool. Its value lies in the precise arrangement of protecting groups that grants chemists exquisite control over its reactivity. This control makes it an indispensable building block for constructing peptides with enhanced metabolic stability, a critical attribute for modern peptide-based therapeutics. Furthermore, its utility as a chiral scaffold opens avenues for the asymmetric synthesis of a wide array of complex organic molecules. The principles demonstrated by this single molecule—orthogonality, strategic protection, and chiral integrity—are central to the logic of modern synthetic chemistry and drug development.

References

- Benchchem. Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides.

- Woodward, R. B., & Olofson, R. A. Organic Syntheses Procedure.

- ChemicalBook. N-CARBOBENZYLOXY-L-ASPARTIC ANHYDRIDE synthesis.

- Ye, B., et al. Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society.

- MedChemExpress. Z-Asp(OMe)-OH (Standard) | Amino Acid Derivative.

- Li, Y., et al. (2017). Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. Bioorganic & Medicinal Chemistry, 25(12), 3116-3126.

- Orna, M. V. (1989). Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents. EP0292228A2.

- MedchemExpress. Z-D-Asp-OH | Amino Acid Derivative.

- Aapptec Peptides. Z-D-Asp-OMe.

- Nirmalahrudaya, Ch. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences.

- Kusano, M., et al. (2011). Synthesis of N-carbobenzoxy-l-aspartyl-l-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. Journal of Bioscience and Bioengineering, 111(1), 13-15.

- Caefer, D. M., & Turos, E. (2012). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH.

- FAQ. (2024). What is N-Carbobenzyloxy-L-Aspartic Acid and its significance in biochemistry?.

- PubChem. Cbz-Asp(OMe)-Phe-OMe.

- Mezo, A. R., & Danishefsky, S. J. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982.

- Subiros-Funosas, R., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 21(16), 2214-2226.

- PubChem. N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Dell, C. P., & Smith, C. (1993). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. Journal of the American Chemical Society, 115(19), 8811-8820.

- Sharma, M., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8722.

- Chen, J., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(18), 4196.

- Subiros-Funosas, R., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate.

- ACS Publications. (2022). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au.

- Aapptec Peptides. Z-Asp(OMe)-OH [3160-47-2].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4668-42-2(Z-Asp-OMe) | Kuujia.com [kuujia.com]

- 3. peptide.com [peptide.com]

- 4. N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester | C13H15NO6 | CID 273302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. CBZ-ASP(OME)-OH | 3160-47-2 [m.chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 10. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Z-Asp(OMe)-OH in Apoptosis Research: A Technical Guide to Caspase Inhibition

Abstract

In the intricate landscape of apoptosis research, the ability to modulate the activity of caspases—the principal executioners of programmed cell death—is paramount. While the protected amino acid derivative Z-Asp(OMe)-OH is not in itself a direct inhibitor of apoptosis, it forms the critical core of one of the most widely utilized research tools in the field: the irreversible pan-caspase inhibitor, Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone). This technical guide provides an in-depth exploration of the role and application of this key chemical entity, focusing on its integration into the Z-VAD-FMK peptide. We will dissect its mechanism of action, provide field-proven experimental protocols, and discuss the critical considerations for data interpretation, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Centrality of Caspases in Apoptosis

Apoptosis is an evolutionarily conserved, tightly regulated process of programmed cell death essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The molecular machinery of apoptosis is orchestrated by a family of cysteine-aspartic proteases known as caspases.[1] These enzymes exist as inactive zymogens and are activated through proteolytic cascades, which can be broadly categorized into two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[2][3][4]

-

Initiator Caspases (e.g., Caspase-8, Caspase-9, Caspase-10) are activated at the apex of these pathways.[1]

-

Executioner Caspases (e.g., Caspase-3, Caspase-6, Caspase-7) are activated by initiator caspases and are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Given their central role, the pharmacological inhibition of caspases is a cornerstone of apoptosis research, enabling scientists to delineate signaling pathways, validate therapeutic targets, and understand the functional consequences of blocking cell death.

Z-Asp(OMe)-OH: The Core of a Potent Inhibitor

Z-Asp(OMe)-OH, or N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester, is a protected amino acid derivative. In the context of apoptosis research, its significance lies in its incorporation into peptide-based inhibitors. The most prominent of these is Z-VAD-FMK, a cell-permeable tripeptide that acts as a broad-spectrum, irreversible inhibitor of caspases.[5][6][7]

The structure of Z-VAD-FMK is designed for potent and specific interaction with the caspase active site:

-

Z (Benzyloxycarbonyl): An N-terminal protecting group that enhances cell permeability.[8]

-

VAD (Val-Ala-Asp): A tripeptide sequence that mimics the natural cleavage sites recognized by many caspases.[7] The P1 aspartate residue is crucial, as caspases exhibit a stringent specificity for cleaving after aspartic acid.[9]

-

OMe (O-methyl): The side-chain carboxyl group of the aspartate is methylated. This modification, inherent to the Z-Asp(OMe)-OH building block, enhances the stability and cell permeability of the inhibitor.[6]

-

FMK (Fluoromethylketone): An electrophilic "warhead" that forms an irreversible covalent bond with the catalytic cysteine residue in the caspase active site, permanently inactivating the enzyme.[7]

Therefore, the study of Z-Asp(OMe)-OH's role in apoptosis is fundamentally the study of its function within Z-VAD-FMK and similar inhibitors.

Mechanism of Action: Irreversible Caspase Blockade

Z-VAD-FMK functions as an affinity label. The peptide portion of the molecule directs it to the catalytic pocket of the caspase. The fluoromethylketone group then reacts with the nucleophilic thiol of the active site cysteine, forming a stable thioether linkage.[7] This covalent modification permanently inactivates the enzyme, thereby blocking all downstream apoptotic events. By inhibiting both initiator and executioner caspases, Z-VAD-FMK provides a robust method for arresting the apoptotic cascade.[5][7]

Figure 1: Z-VAD-FMK irreversibly inhibits initiator and executioner caspases.

Scientific Integrity: Target Specificity and Off-Target Considerations

While Z-VAD-FMK is an invaluable tool, a senior scientist must approach its use with a critical understanding of its specificity and potential off-target effects.

Caspase Specificity

Z-VAD-FMK exhibits broad-spectrum activity, potently inhibiting most human caspases involved in apoptosis (Caspases-3, -6, -7, -8, -9, -10) and inflammation (Caspases-1, -4, -5).[5][7] It is notably a weak inhibitor of Caspase-2.[5] This broad activity makes it an excellent tool for determining if a cellular process is caspase-dependent.

| Caspase Target | Classification | Typical Inhibition (IC50) | Key Apoptotic Role |

| Caspase-8 | Initiator | Low to mid-nanomolar | Extrinsic (Death Receptor) Pathway |

| Caspase-9 | Initiator | Low to mid-nanomolar | Intrinsic (Mitochondrial) Pathway |

| Caspase-3 | Executioner | Low to mid-nanomolar | Cleaves key cellular substrates (e.g., PARP) |

| Caspase-7 | Executioner | Low to mid-nanomolar | Overlapping function with Caspase-3 |

| Caspase-1 | Inflammatory | Low to mid-nanomolar | Activates pro-inflammatory cytokines |

| Table 1: Target profile of Z-VAD-FMK. IC50 values are generally in the low to mid-nanomolar range for most targeted caspases.[10] |

Critical Off-Target Effects

The interpretation of data from experiments using Z-VAD-FMK must account for its known off-target activities, which can lead to cellular responses independent of caspase inhibition.

-

Induction of Necroptosis: By inhibiting Caspase-8, Z-VAD-FMK can block the cleavage and inactivation of RIPK1 and RIPK3, key kinases in the necroptosis pathway. This can shunt the cell death signal from apoptosis to programmed necrosis, a lytic form of cell death.[7][11] This is a critical consideration, as what appears to be a rescue from cell death might actually be a switch in the death modality.

-

Induction of Autophagy: Z-VAD-FMK is a potent inhibitor of N-glycanase 1 (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[12][13] Inhibition of NGLY1 can trigger a cellular stress response that upregulates autophagy.[13] This effect is independent of caspase inhibition and can confound studies on the interplay between apoptosis and autophagy.

-

Inhibition of Other Cysteine Proteases: At higher concentrations, Z-VAD-FMK can inhibit other cysteine proteases like cathepsins and calpains.[8][12][14] This cross-reactivity necessitates careful dose-response studies and the use of the lowest effective concentration.

Experimental Protocols and Methodologies

The following protocols are foundational for studying apoptosis using Z-VAD-FMK as a key reagent. It is imperative to optimize concentrations and incubation times for each specific cell type and experimental setup.

Workflow for Assessing Caspase-Dependent Apoptosis

Figure 2: A typical workflow for investigating caspase-dependent apoptosis.

Protocol 1: Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of specific caspases in cell lysates by measuring the cleavage of a chromogenic substrate.

Causality: The principle is that active caspases in the cell lysate will cleave a synthetic peptide substrate conjugated to a chromophore (p-nitroanilide, pNA). The release of free pNA results in a yellow color that can be quantified spectrophotometrically at 405 nm. The inclusion of Z-VAD-FMK-treated samples serves as a negative control to validate that the observed activity is indeed caspase-dependent.

Materials:

-

Cell lysates from control, apoptosis-induced, and Z-VAD-FMK-treated + apoptosis-induced cells.

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).

-

Colorimetric Caspase Substrate:

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare Cell Lysates: After treatment, harvest and wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer on ice. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay) to ensure equal protein loading.

-

Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with lysis buffer.

-

Substrate Addition: Add the chromogenic substrate (e.g., Ac-DEVD-pNA to a final concentration of 200 µM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.

-

Measurement: Read the absorbance at 405 nm.

-

Interpretation: A significant increase in absorbance in the apoptosis-induced sample compared to the control, which is abrogated in the Z-VAD-FMK-treated sample, confirms caspase-dependent activity.

Protocol 2: Western Blot for Caspase and Substrate Cleavage

This method provides a qualitative assessment of caspase activation by detecting the proteolytic processing of pro-caspases into their active subunits and the cleavage of downstream substrates like PARP.

Causality: Caspases are activated by cleavage. This protocol visualizes this activation event. For instance, Pro-caspase-3 (~32 kDa) is cleaved into active p17 and p12 subunits. A key substrate, PARP-1 (~116 kDa), is cleaved by active Caspase-3 into an ~89 kDa fragment. The disappearance of the full-length protein and the appearance of the cleaved fragments are hallmarks of apoptosis. Z-VAD-FMK should prevent this cleavage.[21]

Materials:

-

Cell lysates (as prepared in 5.2).

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

SDS-PAGE: Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands.

-

Interpretation: The appearance of cleaved caspase and PARP bands in the apoptosis-induced sample, and their absence in the control and Z-VAD-FMK co-treated samples, provides strong evidence for caspase-dependent apoptosis.[21]

Protocol 3: Flow Cytometry for Apoptosis Detection

This protocol quantifies the percentage of apoptotic cells in a population using Annexin V and Propidium Iodide (PI) staining.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells. Co-staining allows for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. Z-VAD-FMK treatment should prevent the shift into the apoptotic populations.[21][22]

Materials:

-

Treated and control cell populations.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Binding Buffer.

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest cells, including the supernatant, and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Interpretation: A successful experiment will show a significant increase in the Annexin V-positive populations in the apoptosis-induced sample. This increase should be substantially reduced in the cells pre-treated with Z-VAD-FMK.[21][23]

Conclusion and Future Perspectives

The Z-Asp(OMe)-OH moiety, as an integral part of the pan-caspase inhibitor Z-VAD-FMK, plays a fundamental and enabling role in apoptosis research. Z-VAD-FMK remains an indispensable tool for establishing the caspase-dependency of cell death phenomena. However, its utility is nuanced by significant off-target effects, including the potential to switch cell death pathways to necroptosis or to induce autophagy. Therefore, a scientifically rigorous approach demands not just the use of this inhibitor but a comprehensive experimental design that includes appropriate controls to account for these alternative outcomes. For instance, parallel experiments using RIPK1 inhibitors (like Necrostatin-1) or autophagy inhibitors can help dissect the observed cellular phenotype. As the field moves towards more specific therapeutic interventions, the foundational knowledge gained from using broad-spectrum tools like Z-VAD-FMK continues to be invaluable for delineating the complex and interconnected pathways of programmed cell death.

References

- Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal, 315(Pt 1), 21–24. [Link]

- ResearchGate. (n.d.). Pathways of caspase activation. [Image].

- Network of Cancer Research. (2021). Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. NCR.

- Galluzzi, L., et al. (2018). Detection of Apoptotic Versus Autophagic Cell Death by Flow Cytometry. Methods in Molecular Biology, 1743, 81-89. [Link]

- Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. [Link]

- Reed, J. C. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

- ResearchGate. (n.d.). Caspase activation pathways. [Image].

- Dolmans, G. H., et al. (2015). In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation. Journal of Ovarian Research, 8, 44. [Link]

- Lissy, K., et al. (2007). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Cellular Immunology, 245(1), 37-46. [Link]

- Van der Jeught, K., et al. (2018). Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation. Reproductive Biology and Endocrinology, 16(1), 108. [Link]

- Thaxton, J. E., et al. (2013). Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model. Infection and Immunity, 81(2), 530-538. [Link]

- ResearchGate. (n.d.). The pan-caspase inhibitor z-VAD-FMK blocks caspase-dependent apoptosis... [Image].

- ResearchGate. (n.d.). Schematic diagram of caspase activation pathways. [Image].

- ResearchGate. (n.d.). Z-VAD-FMK blocks LK-A-induced apoptosis. [Image].

- Bio-Rad. (n.d.). Caspase Cascade pathway. Bio-Rad.

- Endres, M., et al. (1998). Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. Journal of Cerebral Blood Flow & Metabolism, 18(3), 238-247. [Link]

- Elsässer, S., et al. (2014). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. Cell Chemical Biology, 21(4), 523-533. [Link]

- Li, Y., et al. (2013). Radiation-induced cytochrome c release and the neuroprotective effects of the pan-caspase inhibitor z-VAD-fmk in the hypoglossal nucleus. Oncology Letters, 6(5), 1435-1440. [Link]

Sources

- 1. abeomics.com [abeomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. invivogen.com [invivogen.com]

- 6. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scbt.com [scbt.com]

- 16. apexbt.com [apexbt.com]

- 17. tribioscience.com [tribioscience.com]

- 18. apexbt.com [apexbt.com]

- 19. caymanchem.com [caymanchem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the D-Aspartic Acid Neuroendocrine Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Aspartic acid (D-Asp), once considered a rare and non-functional stereoisomer of L-aspartic acid in mammals, is now recognized as a critical endogenous signaling molecule with profound roles in the neuroendocrine system.[1][2] This technical guide provides an in-depth exploration of the D-aspartic acid signaling pathway, from its synthesis and distribution to its receptor interactions and downstream physiological effects on hormone regulation. We will detail the mechanisms by which D-Asp modulates the hypothalamic-pituitary-gonadal (HPG) and other endocrine axes, its role in steroidogenesis, and its function as a neurotransmitter.[1][3] Furthermore, this guide presents validated experimental protocols for the quantification of D-Aspartate and for conducting functional assays to probe its activity. Finally, we discuss the therapeutic potential and pharmacological implications of targeting this pathway for conditions ranging from infertility to neurodegenerative disorders, offering a comprehensive resource for professionals in the field.

Introduction: The Emergence of a Key Signaling Molecule

For decades, D-amino acids were largely thought to be confined to microorganisms. However, advancements in analytical chemistry have revealed that D-Aspartic acid is endogenously synthesized and present in significant concentrations in the neuroendocrine tissues of vertebrates, including mammals.[4][5][6] Its distribution is not uniform; high concentrations are found in specific locations such as the hypothalamus, the anterior pituitary gland, the pineal gland, and the testes, suggesting precise physiological functions.[6][7][8]

A key feature of D-Asp is its dynamic regulation. Its concentration is high in the brain during embryonic development and decreases significantly after birth.[8][9][10] Conversely, in endocrine glands like the pituitary and testes, D-Asp levels are low during gestation and progressively increase with postnatal development and sexual maturity, pointing to its integral role in hormone biosynthesis and reproductive function.[8][9][11][12]

1.1. Endogenous Synthesis and Metabolism

The homeostasis of D-Asp is tightly controlled by two key enzymes:

-

Aspartate Racemase: This enzyme catalyzes the conversion of the abundant L-aspartic acid to D-aspartic acid, representing the primary biosynthetic pathway.[13][14]

-

D-aspartate Oxidase (DDO): This peroxisomal flavoprotein specifically metabolizes D-Asp into oxaloacetate, ammonia, and hydrogen peroxide, thereby controlling its endogenous levels.[8] The postnatal increase in DDO expression in the brain coincides with the decrease in D-Asp concentrations.[8][9][10]

The D-Aspartate Signaling Axis in Neuroendocrine Tissues

D-Aspartic acid functions as a key signaling molecule along the Hypothalamic-Pituitary-Gonadal (HPG) axis , a critical regulatory system for reproduction and steroidogenesis.[3]

-

Hypothalamus: D-Asp enhances the release of Gonadotropin-Releasing Hormone (GnRH).[1][3][8] It can also be converted to N-methyl-D-aspartate (NMDA), a potent agonist of NMDA receptors, which are expressed on GnRH-secreting neurons.[3][8] Stimulation of these neurons is a key step in initiating the downstream cascade. Additionally, D-Asp has been shown to induce the synthesis of oxytocin and vasopressin mRNA in the hypothalamus.[1][6]

-

Pituitary Gland: In the anterior pituitary (adenohypophysis), D-Asp directly stimulates the synthesis and secretion of Luteinizing Hormone (LH) and Prolactin (PRL).[1][8][13][14] It also appears to influence the release of Growth Hormone (GH).[1][15] The highest concentrations of D-Asp within the pituitary are found in this region.[16]

-

Testes: D-Asp accumulates in the testes, specifically within the Leydig and Sertoli cells.[11] Here, it plays a direct role in testosterone and progesterone synthesis and release.[1][11] This action is mediated, at least in part, by increasing the expression of the Steroidogenic Acute Regulatory (StAR) protein, a critical component in cholesterol transport for steroid synthesis.[3]

Mechanisms of D-Aspartate Action

D-Aspartate exerts its effects through multiple mechanisms, primarily involving receptor-mediated signaling and the subsequent activation of intracellular second messengers.

3.1. Receptor-Mediated Signaling

The primary receptor target for D-Aspartic acid and its derivative, NMDA, is the N-methyl-D-aspartate receptor (NMDAR) , a type of ionotropic glutamate receptor.[7][8] NMDARs are widely expressed in the central nervous system and have been identified on hormone-secreting cells in the hypothalamus and pituitary, as well as in the testes.[8]

Binding of D-Asp or NMDA to the NMDAR leads to the opening of its ion channel, allowing an influx of Ca²⁺ into the cell. This influx is a critical event that triggers a cascade of downstream signaling pathways.

3.2. Intracellular Second Messenger Cascades

The signaling pathways activated by D-Asp vary by tissue type:

-

In the Pituitary: The release and synthesis of LH appear to be mediated by an increase in cyclic Guanosine Monophosphate (cGMP).[13][14]

-

In the Testes (Leydig Cells): Testosterone synthesis and release are primarily driven by an increase in cyclic Adenosine Monophosphate (cAMP) as the second messenger.[13][14]

-

In Neuronal Cells: D-Asp has been shown to increase cAMP levels, consistent with its role as a neurotransmitter or neuromodulator.[1][2]

The following diagram illustrates the core signaling pathway in the HPG axis.

Caption: D-Aspartate signaling cascade in the Hypothalamic-Pituitary-Gonadal axis.

Quantitative Data Summary

The concentration of D-Aspartic acid varies significantly across different tissues, reflecting its localized functions.

| Tissue | Species | Concentration (nmol/g wet tissue) | Reference |

| Adenohypophysis (Anterior Pituitary) | Rat | 78 ± 12 | [16] |

| Hypothalamus | Rat | 55 ± 9 | [16] |

| Testes | Rat | Varies with sexual maturity | [11] |

| Pineal Gland | Rat | High concentrations noted | [6] |

| Adrenal Gland | Rat | Significant levels present | [6] |

Note: Values are approximate and can vary based on age, sex, and analytical methodology.

Methodologies for Studying D-Aspartate Signaling

Investigating the D-Aspartate pathway requires robust and sensitive analytical and functional methods.

5.1. Experimental Protocol: Quantification of D-Aspartate by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a gold-standard method for the chiral separation and quantification of D- and L-aspartic acid in biological samples.[4][5][17]

Objective: To accurately measure D-Aspartate concentrations in tissue homogenates.

Principle: This method involves pre-column derivatization of amino acids with a chiral reagent, such as N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2), to form diastereomers. These diastereomers can then be separated on a standard reverse-phase HPLC column and detected by their UV absorbance or fluorescence.

Step-by-Step Methodology:

-

Tissue Homogenization:

-

Accurately weigh frozen tissue samples (e.g., pituitary, hypothalamus).

-

Homogenize in 10 volumes of 0.1 M perchloric acid on ice.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Derivatization:

-

To 50 µL of the supernatant, add 20 µL of 1 M sodium bicarbonate.

-

Add 100 µL of a 1% (w/v) solution of the chiral derivatizing reagent (e.g., FDNP-Val-NH2) in acetone.

-

Incubate the mixture at 40°C for 60 minutes in the dark.

-

Stop the reaction by adding 10 µL of 2 M HCl.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., ODS-Hypersil, 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% B to 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 340 nm.[17]

-

Quantification: Generate a standard curve using known concentrations of D-Aspartate standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Causality and Self-Validation:

-

Why Perchloric Acid? It is a highly effective protein precipitating agent, ensuring a clean sample matrix for derivatization.

-

Why a Chiral Reagent? The chiral derivatizing agent creates diastereomers with different physical properties, allowing them to be separated on a non-chiral (and more robust) C18 column.

-

Controls: A blank (reagents only) must be run to identify any interfering peaks. A sample spiked with a known amount of D-Asp standard should be analyzed to assess recovery and matrix effects.

Caption: Experimental workflow for HPLC-based quantification of D-Aspartic acid.

5.2. Functional Assay: In Vitro Pituitary Cell Culture Stimulation

Objective: To determine the effect of D-Aspartate on LH secretion from primary pituitary cells.

Step-by-Step Methodology:

-

Cell Isolation:

-

Euthanize adult male rats and aseptically remove the anterior pituitary glands.

-

Mince the tissue and digest with 0.25% trypsin and DNase I for 20 minutes at 37°C.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Plate the cells in 24-well plates at a density of 5 x 10⁵ cells/well in DMEM supplemented with 10% fetal bovine serum.

-

Allow cells to adhere and recover for 48-72 hours.

-

-

Stimulation Experiment:

-

Wash the cells twice with serum-free DMEM.

-

Add fresh serum-free DMEM containing different concentrations of D-Aspartate (e.g., 0, 0.1, 1, 10, 100 µM).

-

Positive Control: Add a known secretagogue, such as GnRH (10 nM).

-

Negative Control: Add vehicle (serum-free DMEM) only.

-

Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

-

-

Hormone Quantification:

-

Collect the cell culture medium from each well.

-

Centrifuge to remove any cellular debris.

-

Measure the concentration of LH in the medium using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the LH concentration to the total protein content of the cells in each well (measured using a BCA or Bradford assay).

-

Express the results as a fold-change relative to the negative control.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

-

Therapeutic & Pharmacological Implications

The central role of D-Aspartate in regulating reproductive hormones has made it a target of significant interest.

-

Male Infertility: Studies have shown that supplementation with D-Aspartic acid can increase LH and testosterone levels in men, particularly those with initially low levels.[13][14][18] It has also been shown to improve sperm concentration and motility in some cases.[19]

-

Cognitive Function: As an agonist at NMDARs, a receptor critical for synaptic plasticity and memory, D-Aspartate's role in neuronal function is an active area of research. Dysregulation of D-Asp metabolism has been linked to conditions like schizophrenia.[8]

-

Drug Development: The enzymes that regulate D-Asp levels, aspartate racemase and D-aspartate oxidase, represent potential targets for small molecule inhibitors or activators to modulate the pathway for therapeutic benefit.

Future Directions

While significant progress has been made, several key questions remain:

-

Are there other, non-NMDAR receptors that mediate D-Aspartate's effects in endocrine tissues?

-

What is the full extent of D-Aspartate's role in the central nervous system beyond the hypothalamus?

-

How does the interplay between D-Asp and other signaling molecules, like estrogens and androgens, fine-tune neuroendocrine output?

Answering these questions will be crucial for fully harnessing the therapeutic potential of the D-Aspartic acid signaling pathway.

References

- D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain Research Reviews, 53(2), 215-234. [Link]

- Roshanzamir, F., & Safavi, S. M. (2017). The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review. International Journal of Reproductive BioMedicine, 15(1), 1-10. [Link]